molecular formula C167H257N47O46 B1506343 Corticostatin CAS No. 68563-24-6

Corticostatin

Cat. No. B1506343
CAS RN: 68563-24-6
M. Wt: 3659.1 g/mol
InChI Key: ZKALIGRYJXFMNS-XBDDSDALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corticostatin is a neuropeptide with strong structural similarity to somatostatin. It binds to all known somatostatin receptors, and shares many pharmacological and functional properties with somatostatin, including the depression of neuronal activity .


Synthesis Analysis

The synthesis of cortistatin A and related structures has been improved and the underlying logic and evolution of strategy have been provided. The highly functionalized cortistatin A-ring embedded with a key heteroadamantane was synthesized by a simple and scalable five-step sequence .


Molecular Structure Analysis

Corticostatin has a strong structural similarity to somatostatin. Both peptides belong to the same family. It binds to all known somatostatin receptors .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .

Scientific Research Applications

Therapeutic Applications in Inflammatory and Fibrotic Disorders

Corticostatin has emerged as a promising therapeutic factor for treating inflammatory, autoimmune, fibrotic, and pain disorders . A new cortistatin-based prodrug formulation has been developed that includes a molecular shield provided by the latency-associated protein of the transforming growth factor-β1 and a cleavage site specifically recognized by metalloproteinases . This latent form of cortistatin has shown high effectiveness in protecting against severe disorders such as sepsis, inflammatory bowel disease, scleroderma, and pulmonary fibrosis .

Neuropeptide Applications

Corticostatin is a cyclic neuropeptide that shares high structural and sequence homologies with somatostatin . It interacts with all the somatostatin receptors Sst1–Sst5 , which could potentially be leveraged for various neuroscientific applications.

Applications in Pregnancy

Corticostatic peptides have been found in maternal and fetal rabbit tissues, and their concentration changes with advancing gestation . This suggests a possible physiological role for corticostatin during pregnancy .

Applications in Immunology

Corticostatin has been localized to neutrophils, macrophages, and monocytes . This suggests potential applications in the field of immunology, particularly in the study of these cell types .

Applications in Endocrinology

Corticostatic peptides inhibit ACTH binding , suggesting potential applications in the field of endocrinology, particularly in the regulation of the hypothalamic-pituitary-adrenal axis .

Applications in Parkinson’s Disease Treatment

There is ongoing research into the use of cortistatin as a novel multimodal therapy for the treatment of Parkinson’s disease .

Future Directions

The resolution of inflammation is central to the maintenance of good health and immune homeostasis. Several intracellular stress proteins, including corticostatin, have been described as having extracellular properties that are anti-inflammatory or favor the resolution of inflammation .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKALIGRYJXFMNS-XBDDSDALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C167H257N47O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3659.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corticostatin

CAS RN

68563-24-6, 103220-14-0
Record name Acth (7-38)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corticostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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